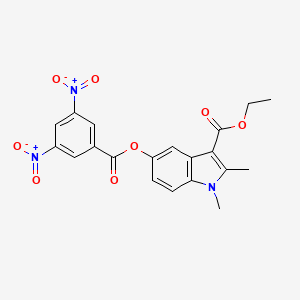

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate, also known as DIBAL-H, is a highly reactive reducing agent commonly used in organic chemistry. It is a versatile compound that can be used in a variety of reactions, making it an essential tool for synthetic chemists.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, in general, show various biologically vital properties

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways due to their biologically active nature . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is its high reactivity, which allows for rapid and efficient reductions. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is relatively inexpensive and easy to handle. However, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is highly reactive and must be handled with care. It can react violently with water and air, and can cause severe burns if it comes into contact with skin. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is not a selective reducing agent and can reduce multiple functional groups, which can lead to unwanted side reactions.

Future Directions

There are several future directions for research involving Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate. One area of interest is the development of more selective reducing agents that can target specific functional groups. Additionally, there is potential for the use of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to investigate the potential toxicity of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate and its effects on the environment.

Synthesis Methods

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is typically synthesized by the reaction of diisobutylaluminum hydride (DIBAL) with 3,5-dinitrobenzoyl chloride in the presence of ethyl 1,2-dimethylindole-3-carboxylate. The reaction is carried out in anhydrous conditions and requires careful handling due to the highly reactive nature of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate.

Scientific Research Applications

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is commonly used in organic synthesis as a reducing agent. It is particularly useful in the reduction of esters and nitriles to aldehydes and amines, respectively. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate can be used in the reduction of carboxylic acids to alcohols and ketones to alkenes. Its versatility and high reactivity make it a valuable tool in synthetic chemistry.

properties

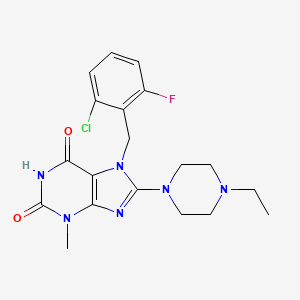

IUPAC Name |

ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O8/c1-4-30-20(25)18-11(2)21(3)17-6-5-15(10-16(17)18)31-19(24)12-7-13(22(26)27)9-14(8-12)23(28)29/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYVJYBDVIFLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)

![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)